

Application Note: Quantification of 3-Hydroxy-4-methylbenzoic Acid using Reversed-Phase HPLC

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Compound of Interest

Compound Name: 3-Hydroxy-4-methylbenzoic acid

Cat. No.: B044023

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This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **3-Hydroxy-4-methylbenzoic acid**. The described protocol is suitable for the determination of this compound in various sample matrices, providing a clear and reproducible methodology for quality control and research purposes.

Introduction

3-Hydroxy-4-methylbenzoic acid is an aromatic carboxylic acid that may be of interest in pharmaceutical and metabolic studies. Accurate and precise quantification is crucial for understanding its properties and potential applications. The method outlined here utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, ensuring excellent separation and peak symmetry.

Experimental

Instrumentation and Consumables

- HPLC System with a UV-Vis Detector
- C18 Reversed-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)
- HPLC grade Acetonitrile
- HPLC grade Water
- Phosphoric acid

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection	UV at 230 nm
Run Time	10 minutes

Protocols

Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of **3-Hydroxy-4-methylbenzoic acid** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

- **Working Standard Solutions:** Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

- **Solid Samples:** Accurately weigh a representative portion of the homogenized sample. Dissolve the sample in a known volume of mobile phase. Sonicate for 15 minutes to ensure complete dissolution.
- **Liquid Samples:** Dilute the liquid sample with the mobile phase to a concentration within the calibration range.
- **Filtration:** Filter the prepared sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

System Suitability and Analysis

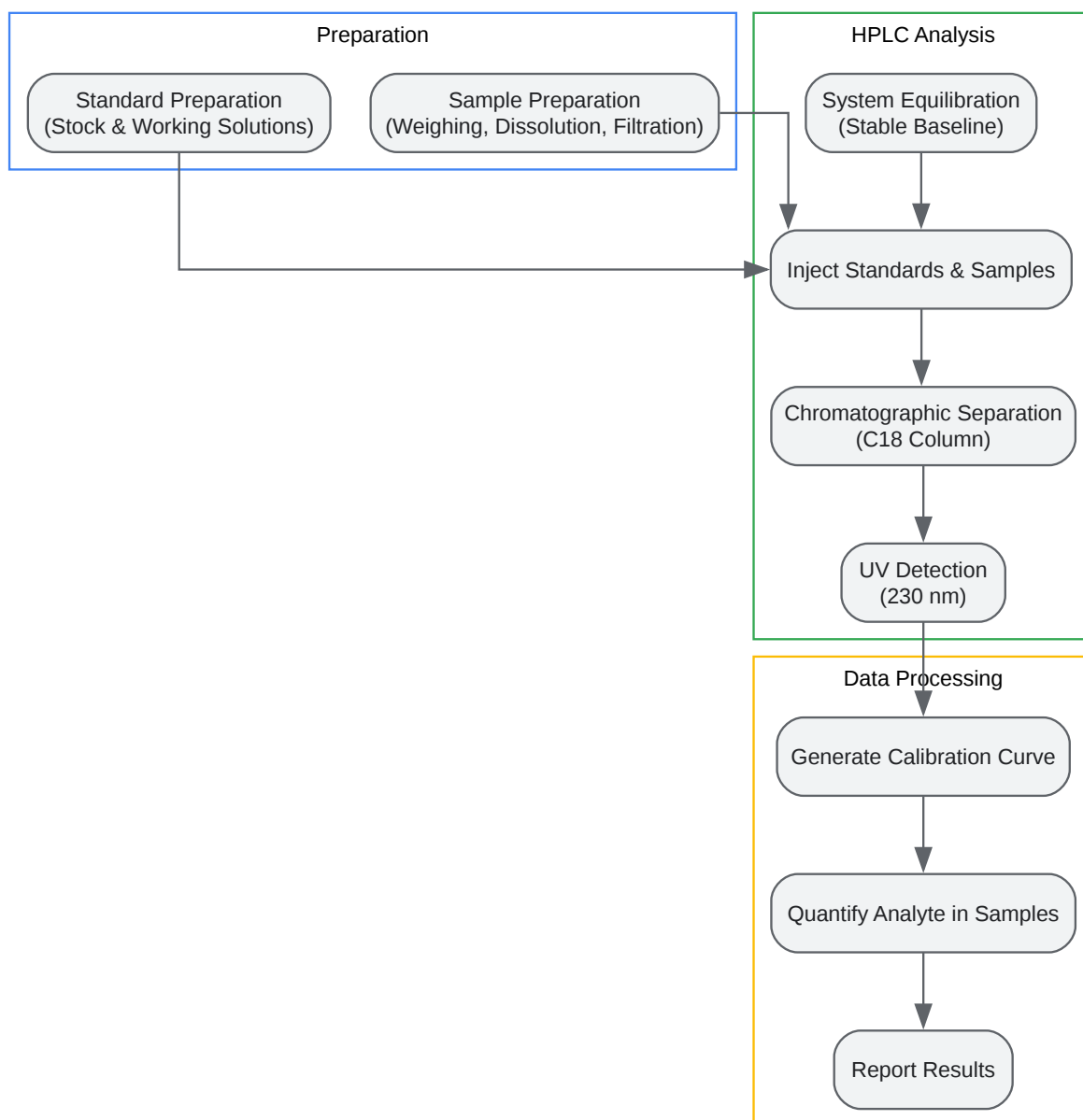
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure the system is clean.
- Inject the standard solutions in ascending order of concentration.
- Inject the prepared sample solutions.
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Determine the concentration of **3-Hydroxy-4-methylbenzoic acid** in the samples from the calibration curve.

Method Validation Summary

The method should be validated according to ICH guidelines.^[1] The following table summarizes typical performance data for a method of this type.

Validation Parameter	Result
Linearity (µg/mL)	1 - 100
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	~0.1 µg/mL
Limit of Quantification (LOQ)	~0.5 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Experimental Workflow



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Caption: Workflow for the HPLC quantification of **3-Hydroxy-4-methylbenzoic acid**.

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References

- 1. longdom.org [longdom.org]
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